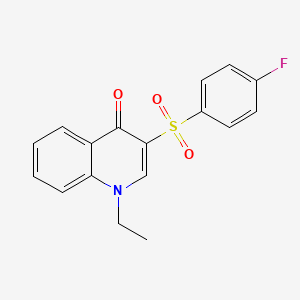

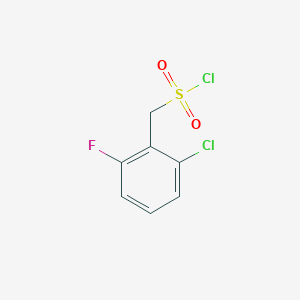

![molecular formula C21H23N3O2 B2371759 2-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899971-92-7](/img/structure/B2371759.png)

2-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1’-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol” is a complex organic molecule with a molecular formula of C22H25N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product .

Synthesis Analysis

The synthesis of similar spiro compounds has been reported in the literature . For instance, bromination of the 3-methyl group, followed by nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provided the respective iodide derivatives. These were further reacted with a series of arylboronic acids via Suzuki coupling to furnish the final products .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a spiro linkage between a pyrazolo[1,5-c][1,3]oxazine ring and a piperidine ring . The compound also contains a phenol group .Scientific Research Applications

Antimicrobial, Anti-Inflammatory, and Antioxidant Activity

Research on similar spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines has shown significant antimicrobial, anti-inflammatory, and antioxidant activities. Compounds with a high antimicrobial activity against S. aureus and superior anti-inflammatory effect compared to diclofenac, as well as high antioxidant activity, were identified (Mandzyuk et al., 2020).

Corrosion Inhibition

Benzimidazole derivatives, which share structural similarity, have been studied for their corrosion inhibition properties in steel. These compounds showed that the inhibition efficiency increases with the concentration of inhibitors (Yadav et al., 2016).

Antitumor and Anti-Inflammatory Activities

Spiro derivatives containing a thiazolidin-4-one fragment have been evaluated for antitumor and anti-inflammatory activities. Such compounds might offer insights into the potential application areas of 2-(1'-Methyl-1,10b-dihydrospiro derivatives in cancer research (Horishny et al., 2020).

Potential Central Nervous System Agents

Spiro compounds have been synthesized and evaluated as potential central nervous system agents. These compounds, due to their structure, could provide valuable insights into the neurological applications of the specific compound (Bauer et al., 1976).

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

Spiropiperidine lactam acetyl-CoA carboxylase inhibitors have been synthesized. This research might be relevant in exploring the potential use of the mentioned compound in metabolic pathways or as an enzyme inhibitor (Huard et al., 2012).

Bacterial Biofilm and MurB Inhibitors

Novel bis(pyrazole-benzofuran) hybrids with piperazine linker, structurally similar to the compound , have shown promising results as bacterial biofilm and MurB inhibitors, suggesting a potential application in combating bacterial infections and biofilms (Mekky & Sanad, 2020).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the interesting activities observed for similar spiro compounds . Additionally, the development of more efficient synthetic routes could also be a valuable area of investigation .

properties

IUPAC Name |

2-(1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-23-12-10-21(11-13-23)24-18(16-7-3-5-9-20(16)26-21)14-17(22-24)15-6-2-4-8-19(15)25/h2-9,18,25H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSXDFSNLZCSJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2371680.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2371687.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2371688.png)

![benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2371689.png)

![3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371697.png)